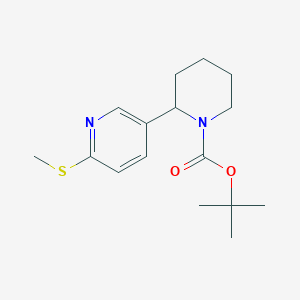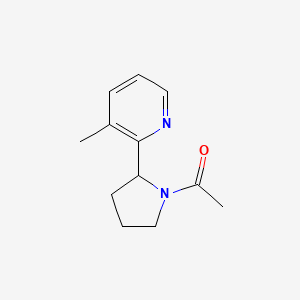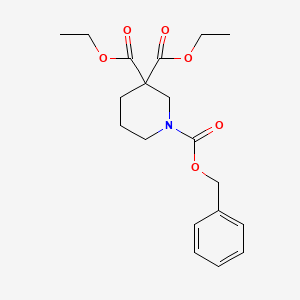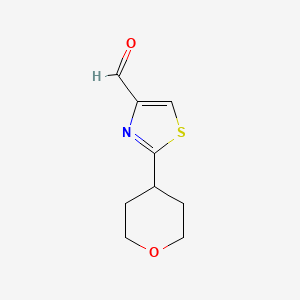
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C9H11NO2S. It is characterized by the presence of a thiazole ring substituted with a tetrahydro-2H-pyran-4-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of thiazole derivatives and tetrahydro-2H-pyran-4-yl intermediates. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions may vary depending on the specific reagents used.
Major Products Formed
Oxidation: 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid.
Reduction: 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological macromolecules, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid
- 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-methanol
- 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both a thiazole ring and an aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(oxan-4-yl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h5-7H,1-4H2 |
InChI Key |
CXPSQXVLFKWGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


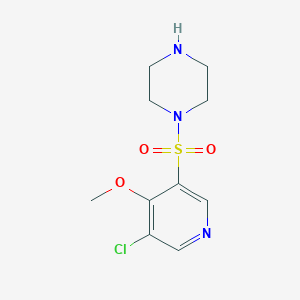
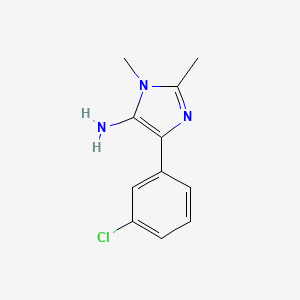
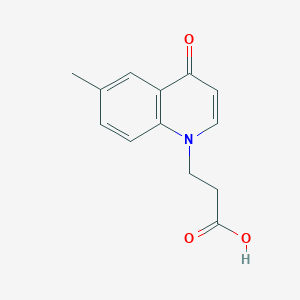
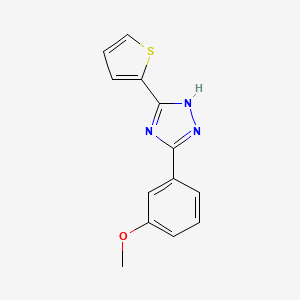
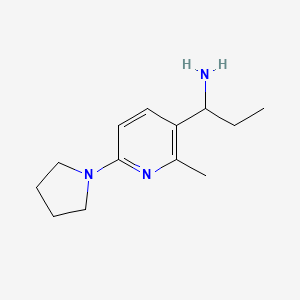


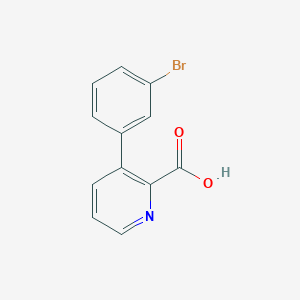
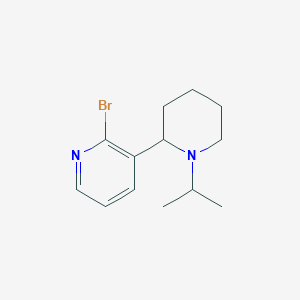
![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
